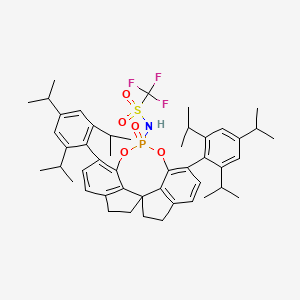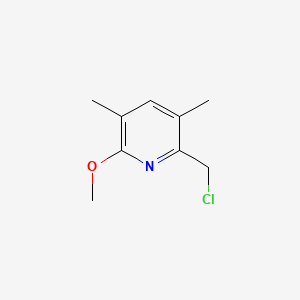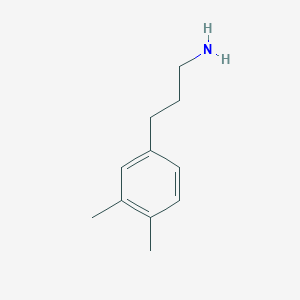
3-(3,4-Dimethylphenyl)propylamine
概要
説明
“3-(3,4-Dimethylphenyl)propylamine” is a chemical compound used for research and development . It is not intended for medicinal, household, or other uses .
Synthesis Analysis
The synthesis of amines, such as “3-(3,4-Dimethylphenyl)propylamine”, can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Another method involves the radical copolymerization of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene .Chemical Reactions Analysis
The dehydrogenation reaction of trans-propylamine (trans-pA) in the gas phase has been performed using density functional method (DFT) and CBS-QB3 calculations . Different mechanistic pathways were studied for the reaction of n-propylamine .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3,4-Dimethylphenyl)propylamine” include a boiling point of 125-130 °C (at a pressure of 1.5 Torr), a predicted density of 1.025±0.06 g/cm3, and a predicted pKa of 10.20±0.10 .科学的研究の応用
Synthesis and Characterization
- Synthesis of Derivatives: 3-(3,4-Dimethylphenyl)propylamine has been used in the synthesis of various chemical compounds. For instance, it was N-acylated with aralkanecarboxylic acid chlorides, leading to the formation of 1-aralkyl-dihydro-2-benzazepines after a Bischler-Napieralski ring closure and subsequent reduction (Berney & Jauner, 1976). Additionally, 3-(dimethylamino)-1-propylamine, a variant of 3-(3,4-Dimethylphenyl)propylamine, was effective in deacylation reactions giving 1-O deprotected sugars as precursors for imidate glycosyl donors (Andersen, Heuckendorff & Jensen, 2015).
Pharmacological Aspects
- Dopaminergic Properties: The synthesis of the two enantiomers of 3-(3,4-dimethylphenyl)-1-propylpiperidine, a compound related to 3-(3,4-Dimethylphenyl)propylamine, showed significant dopaminergic ligand properties. The R configuration exhibited a higher affinity for D4 receptors than the S configuration (Macchia et al., 2001).
Material Science and Engineering
- Polymer Synthesis and Applications: New polyamides, polyimides, and poly(amide-imide)s containing a triphenylamine group were synthesized using a diamine monomer derived from 3,4-dimethylaniline, closely related to 3-(3,4-Dimethylphenyl)propylamine. These polymers demonstrated high glass transition temperatures and solubility in various solvents, making them potentially useful in material science applications (Liaw, Hsu, Chen & Lin, 2002).
Safety and Hazards
特性
IUPAC Name |
3-(3,4-dimethylphenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9-5-6-11(4-3-7-12)8-10(9)2/h5-6,8H,3-4,7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJJRNLQAUJOFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCCN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenyl)propylamine | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


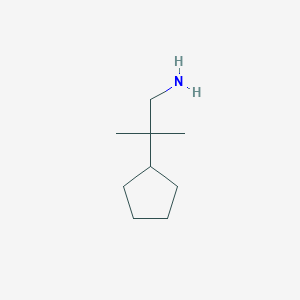
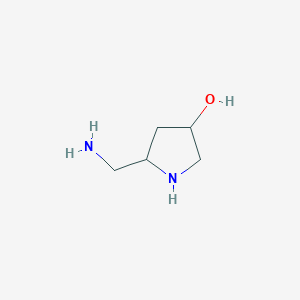
![2-[(Methylamino)methyl]cyclopentan-1-ol](/img/structure/B3239900.png)
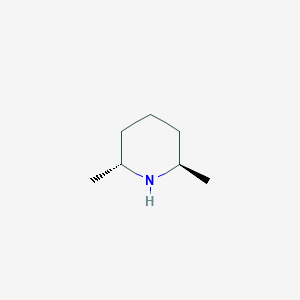
![Hexahydropyrazino[1,2-c][1,3]oxazin-6(2H)-one](/img/structure/B3239917.png)
![Methyl 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B3239922.png)
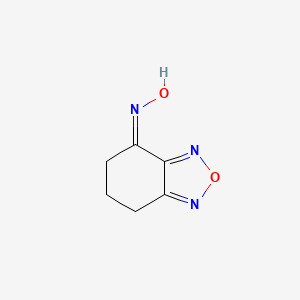
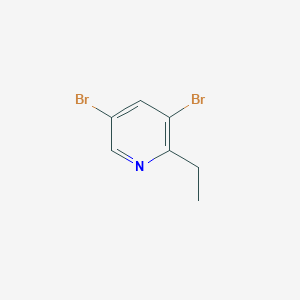
![8-(2-Pyridyl)-8-aza-5-azoniaspiro[4,5]decane bromide](/img/structure/B3239950.png)
![2-Chloro-5-iodo-1H-benzo[d]imidazol-6-amine](/img/structure/B3239953.png)

